molecular formula C12H15NO4S B13306256 3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid

3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid

Katalognummer: B13306256
Molekulargewicht: 269.32 g/mol
InChI-Schlüssel: JJQIIVDTEFWDOK-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid is an organic compound with the molecular formula C12H15NO4S It is known for its unique structure, which includes a sulfonamide group attached to a propanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid typically involves the reaction of 4-methylphenyl ethene sulfonamide with a propanoic acid derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile involved .

Wissenschaftliche Forschungsanwendungen

3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by targeting bacterial enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[2-(4-Methylphenyl)ethenesulfonamido]propanoic acid is unique due to its combination of the sulfonamide and propanoic acid groups, which confer distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit specific biological activities that are not observed in similar compounds .

Eigenschaften

Molekularformel

C12H15NO4S

Molekulargewicht

269.32 g/mol

IUPAC-Name

3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]propanoic acid

InChI

InChI=1S/C12H15NO4S/c1-10-2-4-11(5-3-10)7-9-18(16,17)13-8-6-12(14)15/h2-5,7,9,13H,6,8H2,1H3,(H,14,15)/b9-7+

InChI-Schlüssel

JJQIIVDTEFWDOK-VQHVLOKHSA-N

Isomerische SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)NCCC(=O)O

Kanonische SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)NCCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.